molecular formula C26H19FN2O3 B11482019 3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole

3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11482019
M. Wt: 426.4 g/mol
InChI Key: GKSODEVUTONRQI-UHFFFAOYSA-N
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Description

3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a fluorophenyl group, a naphthalen-2-yloxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 3-fluorophenol with a suitable alkylating agent to form the 3-fluorophenylmethoxy intermediate.

    Coupling with Naphthalen-2-yl Group: The intermediate is then coupled with a naphthalen-2-yloxy group through a nucleophilic substitution reaction.

    Cyclization to Form Oxadiazole Ring: The final step involves the cyclization of the intermediate to form the 1,2,4-oxadiazole ring under specific reaction conditions, such as the use of a dehydrating agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and naphthalen-2-yloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-5-[(NAPHTHALEN-2-YLOXY)METHYL]-1,2,4-OXADIAZOLE lies in its combination of structural elements, which confer distinct chemical properties and potential applications. Its oxadiazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.

Properties

Molecular Formula

C26H19FN2O3

Molecular Weight

426.4 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H19FN2O3/c27-22-7-3-4-18(14-22)16-30-23-11-9-20(10-12-23)26-28-25(32-29-26)17-31-24-13-8-19-5-1-2-6-21(19)15-24/h1-15H,16-17H2

InChI Key

GKSODEVUTONRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F

Origin of Product

United States

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